molecular formula C7H10ClN3O2 B8092984 4-Amino-3-nitrobenzylamine hydrochloride

4-Amino-3-nitrobenzylamine hydrochloride

Cat. No.: B8092984
M. Wt: 203.62 g/mol
InChI Key: GGYYNCJVBVNRKQ-UHFFFAOYSA-N
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Description

4-Amino-3-nitrobenzylamine hydrochloride (CAS: 865980-54-7) is a substituted benzylamine derivative featuring an amino (-NH₂) group at the 4-position and a nitro (-NO₂) group at the 3-position on the benzene ring, with the benzylamine (-CH₂NH₂) backbone forming the primary structure. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules and active pharmaceutical ingredients (APIs) .

Molecular Formula: C₇H₉ClN₃O₂ (inferred from structural analysis).
Molecular Weight: ~202.45 g/mol.

Properties

IUPAC Name

4-(aminomethyl)-2-nitroaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.ClH/c8-4-5-1-2-6(9)7(3-5)10(11)12;/h1-3H,4,8-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYYNCJVBVNRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-nitrobenzylamine hydrochloride typically involves the nitration of aniline derivatives followed by the introduction of an aminomethyl group. One common method involves the nitration of 2-nitroaniline, followed by a Mannich reaction to introduce the aminomethyl group. The reaction conditions often include the use of formaldehyde and a secondary amine under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-nitrobenzylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Amino-3-nitrobenzylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Amino-3-nitrobenzylamine hydrochloride involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can affect enzyme activity, protein function, and cellular signaling pathways .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares 4-amino-3-nitrobenzylamine hydrochloride with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Functional Group Applications
This compound 865980-54-7 C₇H₉ClN₃O₂ ~202.45 4-NH₂, 3-NO₂, -CH₂NH₃⁺Cl⁻ Benzylamine hydrochloride Pharmaceutical intermediate
4-Nitrobenzylamine hydrochloride 18600-42-5 C₇H₉ClN₂O₂ 188.61 4-NO₂, -CH₂NH₃⁺Cl⁻ Benzylamine hydrochloride Analytical reagent, synthesis precursor
4-Chloro-2-nitrobenzylamine hydrochloride 67567-37-7 C₇H₈Cl₂N₂O₂ 223.06 4-Cl, 2-NO₂, -CH₂NH₃⁺Cl⁻ Benzylamine hydrochloride Agrochemical research
4-(Methylamino)-3-nitrobenzoyl chloride N/A C₈H₇ClN₂O₃ 214.61 4-CH₃NH-, 3-NO₂, -COCl Benzoyl chloride API synthesis (e.g., antihypertensives)

Research Findings and Functional Insights

Reactivity and Solubility: The amino group in this compound enhances nucleophilicity, enabling reactions with electrophiles like carbonyl compounds. However, the electron-withdrawing nitro group at the 3-position reduces basicity compared to unsubstituted benzylamine derivatives . The hydrochloride salt form improves aqueous solubility (critical for drug formulation) compared to neutral analogs like 4-nitrobenzylamine, which has a solubility of 1.2 g/L in water at 25°C .

Stability: Nitro groups generally confer thermal stability but may render compounds sensitive to light. For example, 4-nitrobenzylamine hydrochloride degrades under UV exposure, forming nitroso byproducts . In contrast, the amino group in this compound may increase susceptibility to oxidation, necessitating storage under inert conditions .

Applications: Pharmaceuticals: this compound is a precursor in synthesizing kinase inhibitors and antipsychotics, leveraging its dual functional groups for selective binding . Agrochemicals: Derivatives like 4-chloro-2-nitrobenzylamine hydrochloride are used in herbicide development due to their halogen-enhanced lipophilicity . API Synthesis: 4-(Methylamino)-3-nitrobenzoyl chloride is employed in amide bond formation for cardiovascular drugs, highlighting the versatility of nitro-aromatic intermediates .

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